molecular formula C20H19Cl2N3O3S B2655055 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 941890-48-8

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2655055
CAS No.: 941890-48-8
M. Wt: 452.35
InChI Key: MGPKXXSVHJGOKZ-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorophenoxyacetate moiety, which is often associated with herbicidal properties.

Preparation Methods

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperazine group. The final step involves the esterification with 2-(2,4-dichlorophenoxy)acetic acid. Reaction conditions may vary, but common reagents include thionyl chloride for chlorination and various catalysts to facilitate esterification.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the benzothiazole ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, using reagents like sodium hydroxide.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new herbicides or pesticides due to its dichlorophenoxyacetate component.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes, potentially inhibiting their activity. The dichlorophenoxyacetate moiety may act as a ligand for certain receptors, modulating their activity. These interactions can lead to a range of biological effects, from enzyme inhibition to receptor modulation.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and dichlorophenoxyacetate esters. For example:

    2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: This compound shares the benzothiazole core but has a phenylpiperazine group instead of a methylpiperazine group.

    2-(2,4-dichlorophenoxy)acetic acid: This is the parent compound of the ester and is widely used as a herbicide.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-24-6-8-25(9-7-24)20-23-16-4-3-14(11-18(16)29-20)28-19(26)12-27-17-5-2-13(21)10-15(17)22/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPKXXSVHJGOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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